Product packaging for rac-cis Dorzolamide Hydrochloride(Cat. No.:)

rac-cis Dorzolamide Hydrochloride

Cat. No.: B12291650
M. Wt: 360.9 g/mol
InChI Key: OSRUSFPMRGDLAG-UHFFFAOYSA-N
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Description

Contextualization within Carbonic Anhydrase Inhibitors

Carbonic anhydrase (CA) is a crucial enzyme that facilitates the reversible hydration of carbon dioxide to bicarbonate. nih.gov Inhibitors of this enzyme, such as dorzolamide (B1670892), are instrumental in managing conditions characterized by excessive fluid production, most notably glaucoma, by reducing the secretion of aqueous humor and thereby lowering intraocular pressure. nih.govwikipedia.org Dorzolamide hydrochloride is a potent inhibitor of human carbonic anhydrase isoenzyme II (CA-II), with an IC50 value of 0.18 nM in vitro. nih.gov Its inhibitory action against human CA isozyme I is considerably weaker. nih.gov

While the therapeutically active form is the (4S,6S)-trans isomer, known as Dorzolamide, the study of its various stereoisomers, including the rac-cis form, is crucial for understanding structure-activity relationships and for optimizing synthetic pathways. nih.govdrugbank.com The cis and trans isomers exhibit different spatial arrangements of their substituents, which directly impacts their ability to bind to the active site of the carbonic anhydrase enzyme.

Significance as a Synthetic Intermediate and Related Compound

The synthesis of dorzolamide is a multi-step process that often involves the generation of various stereoisomers. jopcr.com rac-cis Dorzolamide Hydrochloride is frequently encountered as a synthetic intermediate or an impurity in the manufacturing process of dorzolamide. pharmaffiliates.comchemicalbook.com The efficient separation of these isomers or the stereoselective synthesis of the desired trans-isomer is a key challenge for pharmaceutical chemists.

Research has focused on developing synthetic routes that maximize the yield of the desired trans-isomer while minimizing the formation of the cis-isomer and other related substances. nih.gov These efforts often involve the use of chiral catalysts, enzymatic resolutions, or stereoselective reactions to control the stereochemistry at the two chiral centers of the dorzolamide molecule. acs.org The presence of the rac-cis isomer necessitates robust analytical methods to ensure the purity of the final active pharmaceutical ingredient.

Overview of Stereochemical Relevance in Drug Discovery and Development

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action. In the case of dorzolamide, the specific orientation of the ethylamino group and the methyl group on the thiopyran ring determines its pharmacological activity. The trans-isomer, dorzolamide, fits precisely into the active site of carbonic anhydrase, leading to potent inhibition. nih.gov

The cis-isomer, on the other hand, has a different spatial conformation that results in significantly lower inhibitory activity. This highlights the critical importance of stereochemical control in the synthesis of chiral drugs. The study of isomers like rac-cis dorzolamide provides valuable insights into the enantioselectivity of biological systems and informs the development of more effective and specific therapeutic agents.

Historical Perspectives on the Discovery and Initial Chemical Synthesis of Dorzolamide Intermediates

The development of a topically active carbonic anhydrase inhibitor was a significant advancement in the treatment of glaucoma, as it offered a way to avoid the systemic side effects associated with orally administered inhibitors like acetazolamide. nih.gov The synthesis of dorzolamide was first accomplished at Merck's laboratories in 1989. nih.govunibo.it The initial synthetic strategies focused on establishing the core thieno[2,3-b]thiopyran ring system and subsequently introducing the necessary functional groups with the correct stereochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClN2O4S3 B12291650 rac-cis Dorzolamide Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUSFPMRGDLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Rac Cis Dorzolamide Hydrochloride and Its Precursors

Original Synthetic Strategies for Dorzolamide (B1670892) and its Racemic Intermediates

The initial synthesis of dorzolamide, first accomplished at Merck laboratories in 1989, laid the groundwork for subsequent refinements. acs.orgunibo.it These early routes contended with the challenge of controlling stereochemistry at two chiral centers within the molecule's core structure, the 5,6-dihydro-4H-thieno[2,3-b]thiopyran ring. A pivotal step in the synthesis is the Ritter reaction, which requires the precursor, hydroxysulfone 2 , to have a specific trans configuration ((4S,6S)) for optimal efficacy. acs.orgnih.gov

Original strategies often commenced with the reduction of the 4-ketosulfide 7 . The use of standard reducing agents, such as lithium aluminum hydride (LiAlH₄), typically resulted in the formation of the corresponding alcohol 3 as a diastereoisomeric mixture. unibo.itnih.gov This reduction, however, showed a strong preference for the formation of the cis-isomer, often yielding a cis/trans ratio as high as 95:5. nih.gov

To obtain the therapeutically relevant trans-isomer, chemists employed an acid-catalyzed epimerization step. This process was applied to the alcohol mixture 3 to invert the stereochemistry at the C4 position, thereby enriching the mixture in the desired trans diastereomer. nih.gov A procedure developed by Blacklock and Sohar could adjust the diastereomeric mixture of alcohol 3 to a more favorable 24:76 cis/trans ratio. acs.orgnih.gov This enriched mixture of alcohols was then oxidized to the hydroxysulfone 2 , which was carried forward in the synthesis. acs.orgnih.gov

Stereoselective Synthesis Approaches to Dorzolamide Stereoisomers

Chemoenzymatic Synthetic Routes and Biocatalysis

Chemoenzymatic strategies leverage the inherent stereoselectivity of enzymes to perform key transformations in the synthetic sequence. nih.gov These methods offer mild reaction conditions and high selectivity, making them attractive alternatives to traditional chemical processes.

Lipases are frequently employed in organic synthesis for the kinetic resolution of racemic alcohols and esters. nih.govresearchgate.net In the context of dorzolamide synthesis, studies have explored the lipase-catalyzed kinetic resolution of key intermediates. Initial investigations focused on the hydrolytic resolution of the diastereoisomeric acetate (B1210297) ester 5 using Candida antarctica lipase (B570770) B (CALB). nih.govbohrium.com

However, these attempts at hydrolytic resolution proved unsuccessful. Researchers discovered that a competing, uncatalyzed chemical reaction—a stereoselective solvolysis—proceeded much faster than the enzymatic hydrolysis. acs.orgnih.gov This spontaneous solvolysis, which occurs via an SN1-like mechanism, predominantly formed the trans-alcohol, effectively negating the influence of the enzyme under these aqueous conditions. acs.orgbohrium.com Despite this, earlier work had successfully demonstrated the principle of kinetic resolution on dorzolamide intermediates through the lipase-catalyzed acylation of rac-cis-3 and rac-trans-3 in organic solvents. nih.gov

The success of a biocatalytic resolution hinges on selecting an enzyme with high activity and enantioselectivity for the specific substrate. In the attempted hydrolysis of the dorzolamide intermediate ester 5 , Candida antarctica lipase B (CALB) was the primary enzyme investigated. nih.gov While this specific application was thwarted by a competing chemical reaction, the process of enzyme screening is a cornerstone of developing biocatalytic methods. acs.org

For illustrative purposes, studies on other chiral pharmaceutical intermediates demonstrate the typical screening process. In the resolution of intermediates for the drug Ivabradine, various lipases and esterases were tested, with Lipase PS from Pseudomonas cepacia ultimately providing the best enantiomeric ratio for the hydrolysis of an ester precursor. mdpi.com This highlights the empirical nature of finding the optimal enzyme and conditions for a desired stereoselective transformation.

| Enzyme Screening for Hydrolysis of Racemic Ester 5 mdpi.com | | :--- | :--- | :--- | :--- | | Enzyme | Conversion (%) | Enantiomeric Ratio (e.r.) | Time | | Lipase PS (Amano) | 30 | 96:4 | 30 min | | Other Lipases | Good | Lower | - | | Esterases | Good | Very Poor | - | Table data is illustrative of the screening process as described in the synthesis of an Ivabradine intermediate, where Lipase PS showed superior performance.

A highly successful chemoenzymatic strategy for obtaining the key trans-alcohol intermediate involves the stereoselective bioreduction of a ketone precursor. nih.govmdpi.comrsc.orgresearchgate.net Specifically, the bioreduction of the 4-ketosulfone 4 has been achieved with high efficiency and selectivity. nih.gov

This transformation is promoted by whole-cell biocatalysts, including microorganisms such as Neurospora crassa and Pichia halophila. nih.gov The enzymatic machinery within these cells reduces the ketone to the desired (4S,6S)-trans-alcohol 2 . This bioreduction is noted for its exceptional performance, achieving complete conversion of the starting material with high diastereoselectivity. nih.gov

| Bioreduction of 4-Ketosulfone (4) nih.gov | | :--- | :--- | :--- | | Biocatalyst | Conversion | Selectivity for trans-2 | | Neurospora crassa | 100% | 95% | | Pichia halophila | 100% | 95% |

This biocatalytic route presents a significant improvement over earlier chemical methods, offering high stereoselectivity in a single, efficient step. nih.gov

Chemical Asymmetric Synthesis Methodologies

Alongside biocatalysis, purely chemical methods for asymmetric synthesis have been developed to control the stereochemical outcome of the dorzolamide synthesis. researchgate.netnih.govyoutube.com These strategies include substrate-controlled reactions and the use of chiral starting materials.

A notable discovery was the remarkably stereoselective solvolysis of the acetate ester 5 . acs.orgnih.gov While investigating the unsuccessful enzymatic hydrolysis, researchers found that simply dissolving the ester in a mixture of acetone (B3395972) and phosphate (B84403) buffer led to its conversion to the alcohol 3 with a high preference for the trans isomer (91:9 trans/cis ratio). acs.orgnih.gov This outcome was consistent regardless of the starting diastereomeric ratio of the ester. acs.orgresearchgate.netnih.gov Mechanistic studies, including kinetic analysis and intermediate trapping with sodium azide (B81097), confirmed that the reaction proceeds through a carbocationic intermediate in an SN1-like pathway. acs.orgbohrium.com The subsequent oxidation of this trans-enriched alcohol and crystallization allows for the isolation of diastereomerically pure trans-hydroxysulfone 2 . acs.orgnih.gov

Diastereoselective Reactions in Intermediate Preparation

The synthesis of dorzolamide, which possesses two chiral centers, necessitates a high degree of stereochemical control to isolate the desired (4S,6S)-trans diastereomer from the other three potential isomers. derpharmachemica.com A pivotal step in achieving this is the diastereoselective reduction of chiral N-tert-butanesulfinimines, which serves as a critical method for establishing the correct stereochemistry in intermediates essential for dorzolamide synthesis. derpharmachemica.com

Another key strategy involves the diastereoselective oxidation of acetylamino thiopyran intermediates. For instance, the oxidation of a mixture of 5,6-dihydro-4H-4-acetylamino-6-methylthieno[2,3-b]thiopyran (compounds 20a & 20b) using hydrogen peroxide in the presence of sodium tungstate (B81510) yields a mixture of the corresponding 7,7-dioxides. This reaction shows a preference for the formation of the trans-diastereomer (10a) over the cis-diastereomer (10b), with reported yields of 70% for the desired trans product and 30% for the cis isomer. derpharmachemica.com

Furthermore, stereoselectivity can be achieved through the reduction of a ketone precursor. The reduction of the 4-ketosulfide intermediate (7) with lithium aluminium hydride (LiAlH₄) in toluene (B28343) produces the corresponding alcohol (3) with a high degree of diastereoselectivity, favoring the cis isomer with a cis/trans ratio of 95:5. nih.gov While this initially produces the undesired cis-isomer, this mixture serves as a starting point for subsequent epimerization and stereoselective reactions. nih.gov

Epimerization and Diastereoisomeric Control of Intermediates

Controlling the diastereomeric ratio of intermediates is a cornerstone of an efficient dorzolamide synthesis. Strategies such as kinetic resolution and controlled epimerization are employed to enrich the desired trans-isomer. nih.govunibo.it A detailed study described the kinetic resolution of racemic mixtures of cis- and trans-hydroxy intermediates (rac-cis-3 and rac-trans-3) through lipase-catalyzed acylation and epimerization in organic solvents. nih.govunibo.itacs.org

Acid-Catalyzed Epimerization Studies

A significant advancement in diastereoisomeric control is the use of controlled acid-catalyzed epimerization. nih.gov Research has demonstrated that the diastereomeric ratio of the alcohol intermediate (3), initially formed as a 95:5 cis/trans mixture, can be deliberately altered. nih.gov Following a procedure developed by Blacklock, this cis-rich mixture can be epimerized under acidic conditions to achieve a mixture with a nearly 1:1 ratio of cis and trans isomers (52:48). nih.govresearchgate.net This epimerization step is crucial as it provides a substrate mixture that can then be subjected to highly stereoselective downstream processing. nih.gov

Stereochemical Inversion Mechanisms

Stereochemical inversion is a key phenomenon observed during the solvolysis of dorzolamide intermediates. The conversion of a diastereomeric mixture of acetate esters (5) to an alcohol product (3) that is highly enriched in the trans-isomer points to a loss of stereochemical integrity at the C4 position. nih.govacs.org This is not a simple hydrolysis but rather a process involving a stereochemical inversion.

The proposed mechanism for this inversion involves the formation of a cationic intermediate, characteristic of an S(_N)1 pathway. nih.govacs.org In some cases, a double inversion mechanism has been suggested, involving transannular stabilization of the resulting sp²-hybridized carbocation by the oxygen of the sulfone group. acs.org This participation of the sulfone group facilitates the inversion of stereochemistry, ultimately leading to the thermodynamically more stable trans product.

Stereoselective Solvolysis Reactions of Intermediates

A remarkably stereoselective solvolysis reaction has been identified as a crucial and efficient method for preparing a key trans-alcohol intermediate in the synthesis of dorzolamide. nih.govacs.orgfigshare.com This reaction allows for the production of the diastereomerically pure (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide (trans-2) from a mixture of cis/trans acetate esters (5), irrespective of the initial ratio of the diastereomers. nih.govunibo.it This process has proven to be highly effective, yielding the desired trans-alcohol (trans-3) with a diastereomeric ratio of up to 91:9. nih.gov

Mechanistic Investigations of S(_N)1-like Pathways

The formation of a cationic intermediate is a hallmark of the S(_N)1 mechanism. This was confirmed through trapping experiments where the solvolysis was conducted in the presence of a potent nucleophile, sodium azide. The azide anion successfully trapped the carbocation intermediate, forming azide products (8) and corroborating the proposed pathway. nih.govunibo.itresearchgate.net The proposed mechanism suggests that ionization of the acetate esters (cis-5 and trans-5) from their half-chair conformations, with the leaving group in a pseudo-axial position, leads to the formation of diastereoisomeric ion pairs. This allows for a favorable overlap between the developing vacant p-orbital and the adjacent sulfur atom, stabilizing the resulting carbocation. nih.gov

Solvent Effects on Stereoselectivity and Reaction Kinetics

The choice of solvent system has a profound impact on the rate and stereoselectivity of the solvolysis reaction. nih.govacs.org Kinetic studies were performed in various binary solvent mixtures to assess the influence of the solvent's ionizing power, as defined by the Y(_OTs) scale. acs.org

The results demonstrated that the rate of conversion of the acetate esters (5) to the corresponding alcohols (3) increases in solvent systems with higher ionizing power. acs.orgbohrium.com For example, the reaction proceeds faster in acetone/water mixtures compared to less polar systems. acs.org A screening of different solvent systems, including solutions with electrolytes like phosphate buffer, showed that the solvent not only affects the reaction rate but also the final diastereoisomeric ratio of the product. nih.govbohrium.com The use of an acetone/phosphate buffer system was found to be particularly effective for this stereoselective transformation. nih.govacs.orgfigshare.com

The observed first-order rate constants for the solvolysis of both cis-5 and trans-5 were determined through nonlinear fitting of experimental data, providing a quantitative insight into the reaction mechanism. acs.org

Interactive Data Table: Solvent Effects on Solvolysis of Intermediate 5

The following table summarizes the results from a screening of solvent systems for the solvolysis of a 52:48 cis/trans mixture of acetate intermediate 5 . The reactions were conducted at 25°C for 66 hours.

EntrySolvent System (v/v)Conversion (%)Final cis/trans Ratio of Alcohol 3
1Acetone/Phosphate Buffer (0.1 M, pH 7.4) (30:70)>997:93
2Acetonitrile (B52724)/Phosphate Buffer (0.1 M, pH 7.4) (30:70)9012:88
3Dioxane/Phosphate Buffer (0.1 M, pH 7.4) (30:70)6810:90
4THF/Phosphate Buffer (0.1 M, pH 7.4) (30:70)6210:90
5Acetone/Water (30:70)>9916:84
6Phosphate Buffer (0.1 M, pH 7.4)4810:90
7Water4216:84

Data sourced from a study on the stereoselective solvolysis of dorzolamide intermediates. nih.gov

Post-Synthetic Chiral Resolution Techniques

The separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically active pharmaceuticals like dorzolamide. For dorzolamide, which possesses chiral centers, its therapeutic activity is specific to the (4S, 6S)-isomer. Therefore, efficient methods to resolve the racemic mixture and isolate the desired enantiomer are of paramount importance. Post-synthetic resolution techniques are applied after the core chemical structure has been assembled. These methods primarily involve either the formation of diastereomeric derivatives or chromatographic separation on a chiral stationary phase.

Resolution via Diastereomeric Salt Formation (e.g., using maleic acid)

A widely employed strategy for resolving racemic amines like dorzolamide is through the formation of diastereomeric salts using a chiral acid as a resolving agent. wikipedia.org This technique leverages the different physicochemical properties of diastereomers, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.org

While maleic acid itself is not chiral, it can form adducts with dorzolamide. The "Dorzolamide Maleic Acid Adduct" is described as a mixture of diastereomers, suggesting that under certain conditions, it can be involved in separation processes. synzeal.comaxios-research.comcleanchemlab.comacanthusresearch.comaquigenbio.com The chemical name for this adduct is Disodium N-ethyl-N-((4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)aspartate. synzeal.comcleanchemlab.comaquigenbio.com

A patented process describes a method for separating the cis- and trans-isomers of dorzolamide by reacting the mixture with a carboxylic acid. google.comgoogle.com This process selectively forms an acid addition salt with the desired trans-isomer, which can then be separated from the free base of the cis-isomer. google.com Carboxylic acids mentioned for this purpose include salicylic (B10762653) acid and p-hydroxybenzoic acid, with salicylic acid being particularly effective, yielding the trans-isomer with a purity of at least 99%. google.comgoogle.com This highlights the principle of using an achiral acid to separate diastereomers.

The general principle of diastereomeric salt formation involves reacting the racemic base with a single enantiomer of a chiral acid. The resulting salts, being diastereomers, will have different solubilities, allowing one to crystallize preferentially from the solution. After separation, the chiral auxiliary (the resolving agent) is removed to yield the enantiomerically pure base.

Chromatographic Chiral Separation at Preparative Scale

Preparative high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers on a larger scale, crucial for obtaining the quantities of pure drug substance required for pharmaceutical use. nih.gov This method relies on the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.

For dorzolamide, several direct HPLC methods for chiral separation have been developed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for both analytical and preparative separations of enantiomers. researchgate.net

One established method utilizes a cellulose-coated reversed-phase column (Chiralcel® OD-RH) with a mobile phase of n-hexane and 2-propanol (95:5 v/v) for the chromatographic separation of dorzolamide. researchgate.net Another approach employs a chiral-alpha(1)-acid glycoprotein (B1211001) column with an ammonium (B1175870) acetate buffer as the mobile phase. nih.gov The separation is influenced by factors like pH, temperature, and the concentration of organic modifiers in the mobile phase. researchgate.netnih.gov

A specific method for the separation of dorzolamide hydrochloride and its enantiomer uses a coated cellulose phenylcarbamate chiral stationary phase. researchgate.net The mobile phase consists of n-hexane and 2-propanol (50:50 v/v) with 0.1% diethylamine. researchgate.net

The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal separation with good resolution and selectivity. nih.gov The scalability of these chromatographic methods allows for the production of enantiomerically pure dorzolamide hydrochloride required for pharmaceutical formulations. nih.gov

Synthesis of Impurity Reference Standards, including rac-cis Dorzolamide Hydrochloride

The synthesis and characterization of impurity reference standards are essential for the quality control of active pharmaceutical ingredients (APIs). These standards are used to identify and quantify impurities in the final drug product, ensuring its safety and efficacy. For dorzolamide, several impurities have been identified, including the diastereomeric impurity, this compound.

rac-cis-Dorzolamide Hydrochloride, also known as Dorzolamide EP Impurity B, is a significant process-related impurity. chemicalbook.comusbio.net It is the diastereomer of the active (4S, 6S)-dorzolamide, having the (4R, 6S) or (4S, 6R) configuration. Its synthesis as a reference standard is crucial for analytical method development and validation.

The synthesis of various dorzolamide impurities often involves modifications of the main synthetic route of dorzolamide or targeted synthesis from specific starting materials. These reference standards are supplied with a detailed Certificate of Analysis (CoA) and analytical data to meet regulatory requirements. synzeal.com

Below is a table of some known dorzolamide impurities and related compounds available as reference standards:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Dorzolamide120279-96-1C₁₀H₁₆N₂O₄S₃324.44
Dorzolamide Hydrochloride130693-82-2C₁₀H₁₆N₂O₄S₃ · HCl360.89
rac-cis-Dorzolamide Hydrochloride (Dorzolamide EP Impurity B)120279-37-0C₁₀H₁₇ClN₂O₄S₃360.89
ent-Dorzolamide (Dorzolamide Impurity A)120279-95-0C₁₀H₁₆N₂O₄S₃324.44
(4R,6R)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride (Dorzolamide EP Impurity A)122028-36-8C₁₀H₁₆N₂O₄S₃ · HCl360.89
Dorzolamide Maleic Acid AdductN/AC₁₄H₂₀N₂O₈S₃440.5
N-Nitroso DorzolamideN/AC₁₀H₁₅N₃O₅S₃353.43
Dorzolamide EP Impurity C HydrochlorideN/AC₁₀H₁₇BN₂O₆S₃ · HCl404.72
Dorzolamide EP Impurity D Hydrochloride164455-27-0C₈H₁₂N₂O₄S₃ · HCl332.89

Data sourced from various chemical suppliers and scientific publications. axios-research.comchemicalbook.comusbio.netsynzeal.compharmaffiliates.comsynzeal.comsigmaaldrich.compharmacopoeia.comsimsonpharma.com

Stereochemistry and Conformational Analysis of Rac Cis Dorzolamide Hydrochloride and Analogues

Stereochemical Designation and Nomenclature

rac-cis Dorzolamide (B1670892) Hydrochloride is a specific stereoisomer of dorzolamide. The nomenclature can be broken down to understand its structure:

Dorzolamide : The common name for the chemical entity (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide. nih.gov

cis : This descriptor indicates that the substituents at the two stereocenters (C4 and C6) are on the same side of the thiopyran ring. This is in contrast to the active ingredient, which has a trans configuration.

rac : The term rac is short for racemate, indicating an equimolar mixture of two enantiomers. In this case, it refers to the mixture of (4R,6S)- and (4S,6R)-dorzolamide.

rel : The designation (4R,6S)-rel- is sometimes used to describe the relative stereochemistry of the cis isomer. lgcstandards.com It defines the relationship between the two stereocenters without specifying the absolute configuration of the entire molecule in the racemic mixture.

The full chemical name for this racemic mixture is (4R,6S)-rel-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride. lgcstandards.comcymitquimica.com It is recognized as Dorzolamide EP Impurity B. lgcstandards.comcymitquimica.com

Conformational Preferences and Energetics

The three-dimensional conformation of a molecule is critical to its properties and interactions. For a molecule like dorzolamide, with a flexible six-membered dihydrothiopyran ring and an ethylamino side chain, multiple low-energy conformations are possible. Conformational analysis involves identifying these stable conformations and determining their relative energies.

While general principles of conformational analysis for drug-like molecules are well-established, specific computational or experimental studies detailing the conformational preferences and energetic landscape of rac-cis dorzolamide hydrochloride are not extensively available in the public domain. Such studies would typically employ computational chemistry methods to map the potential energy surface of the molecule and identify the global and local energy minima corresponding to the most stable conformations. researchgate.netnih.gov Molecular dynamics simulations have been used to study dorzolamide hydrochloride in aqueous solutions, focusing on solute-solvent interactions rather than the intrinsic conformational energetics of an isolated isomer. researchgate.net

Structural Elucidation via X-ray Crystallography of Key Stereoisomers and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing unambiguous information about stereochemistry, conformation, and intermolecular interactions.

While crystallographic data for this compound itself is not readily found in the surveyed literature, the structure of a key synthetic intermediate of the active trans-isomer has been elucidated. A 2023 study reported the single-crystal X-ray analysis of (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide (trans-2), a crucial precursor in dorzolamide synthesis. nih.govnih.govacs.org

The analysis confirmed the trans relationship between the hydroxyl group at C4 and the methyl group at C6. nih.govnih.gov The crystal structure revealed two independent molecules in the asymmetric unit. This structural information is vital for understanding the stereoselective reactions that lead to the formation of the desired trans-dorzolamide. nih.govacs.org

Crystallographic Data for Dorzolamide Intermediate (trans-2)
ParameterValue
Compound(4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.8834(2)
b (Å)9.2510(3)
c (Å)26.4745(9)
Volume (ų)1930

Theoretical Studies of Stereoisomer Stability

Theoretical studies, using computational chemistry methods, are powerful tools for investigating the relative stability of different stereoisomers. These studies calculate the ground-state energy of each isomer, with lower energy corresponding to greater stability. Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are often employed to achieve a balance of computational cost and accuracy for drug-like molecules. rsc.orgresearchgate.net

A comprehensive theoretical study would involve:

Generating initial 3D structures for all stereoisomers of dorzolamide (cis and trans).

Performing a thorough conformational search for each isomer to locate the lowest energy conformation (global minimum).

Calculating the electronic energy of these optimized structures at a high level of theory.

The energy difference between the lowest energy conformations of the rac-cis and trans isomers would provide a quantitative measure of their relative thermodynamic stability. However, predicting these energies with high accuracy can be challenging for flexible molecules, as the results can be sensitive to the computational method used. rsc.orgresearchgate.net

Specific theoretical studies focused on the relative stability of this compound compared to its other stereoisomers are not prominently featured in the reviewed scientific literature. Molecular modeling has been applied to study the binding of dorzolamide to its enzyme target, carbonic anhydrase, but these studies focus on the protein-ligand interaction rather than the intrinsic stability of the unbound isomers. nih.gov

Enzymatic Inhibition and Molecular Mechanism of Action Research at the Molecular Level

Carbonic Anhydrase (CA) Isoforms and their Structural Features

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In humans, there are several known isoforms of carbonic anhydrase, which are categorized based on their cellular localization and tissue distribution. These include cytosolic forms (e.g., CA I, CA II, CA III, CA VII), membrane-bound forms (e.g., CA IV, CA IX, CA XII, CA XIV), a mitochondrial form (CA V), and a secreted form (CA VI) acs.org.

Among these, carbonic anhydrase II (CA-II) is the most catalytically active isoform and is found in high concentrations in various tissues, including red blood cells and the ciliary processes of the eye nih.govbausch.com. Its pivotal role in aqueous humor secretion makes it a primary target for drugs aimed at reducing intraocular pressure nih.govfda.gov. Dorzolamide (B1670892) is a potent inhibitor of human carbonic anhydrase II and also shows activity against carbonic anhydrase IV selleckchem.comdrugbank.com. Structurally, all CA isoforms that are targets for sulfonamide inhibitors possess a zinc ion within the active site, which is essential for their catalytic activity rcsb.orgnih.gov. The specificity of inhibitors like dorzolamide for different isoforms is influenced by the amino acid residues lining the active site cavity rcsb.orgnih.govresearchgate.net.

Molecular Interactions with Carbonic Anhydrase II (HCA-II)

The therapeutic effect of dorzolamide is derived from its specific and high-affinity binding to human carbonic anhydrase II (HCA-II). This interaction has been extensively studied through spectroscopic methods, molecular docking, and high-resolution structural techniques like X-ray crystallography and neutron diffraction rcsb.orgnih.gov.

Binding Site Characterization and Ligand-Protein Recognition

The active site of HCA-II is a conical cleft with a zinc ion at its base, coordinated by three histidine residues. Dorzolamide, being a sulfonamide inhibitor, targets this zinc ion directly rcsb.orgnih.gov. Structural studies have revealed that sulfonamide inhibitors bind to the zinc center in their deprotonated, anionic form rcsb.orgnih.gov. The recognition and binding of dorzolamide to the HCA-II active site are governed by a combination of interactions involving the sulfonamide group and the rest of the molecule. The tail end of the inhibitor plays a critical role in forming stabilizing interactions that influence tight binding and isoform specificity rcsb.orgnih.govresearchgate.net.

Hydrogen Bonding Networks in Enzyme-Inhibitor Complexes

Hydrogen bonds are a crucial component of the interaction between dorzolamide and HCA-II. Neutron structure analyses have provided direct visualization of the hydrogen-bonding networks within the enzyme's active site upon inhibitor binding rcsb.org. Thermodynamic analysis indicates that hydrogen bonding, along with van der Waals forces, plays a significant role in the binding of dorzolamide to the enzyme nih.gov. These hydrogen bonds involve the sulfonamide group of dorzolamide and amino acid residues within the active site, contributing to the stability of the enzyme-inhibitor complex.

Enzyme Kinetics of Carbonic Anhydrase Inhibition by Dorzolamide Stereoisomers

The inhibitory activity of dorzolamide is highly dependent on its stereochemistry. The clinically used form is the (4S,6S)-stereoisomer, which has been shown to be a highly potent inhibitor of CA-II researchgate.net.

Inhibition Constants (Ki) and Mechanism of Inhibition

Dorzolamide is a highly potent inhibitor of human carbonic anhydrase II, with reported inhibition constants (Ki) in the nanomolar range. Specifically, it has a Ki of 1.9 nM for CA-II and 31 nM for CA-IV selleckchem.com. Another source indicates an IC50 value of 0.18 nM for CA-II drugbank.com. The mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the enzyme, which blocks the catalytic activity of the enzyme in the reversible hydration of carbon dioxide nih.govbausch.comfda.gov.

The N-desethyl metabolite of dorzolamide also inhibits CA-II, but less potently than the parent drug. However, this metabolite also inhibits CA-I nih.govbausch.comfda.gov. In vitro studies have shown that dorzolamide competitively inhibits the binding of its N-deethylated metabolite to both CA-I and CA-II, indicating they share the same binding site nih.gov.

Table 1: Inhibition Constants of Dorzolamide and Related Compounds against Carbonic Anhydrase Isoforms

Compound Isoform Inhibition Constant (Ki)
Dorzolamide hCA II 1.9 nM selleckchem.com
Dorzolamide hCA IV 31 nM selleckchem.com
Methazolamide hCA I 50 nM selleckchem.com
Methazolamide hCA II 14 nM selleckchem.com
Methazolamide bCA IV 36 nM selleckchem.com
Brinzolamide (B135381) hCA II IC50: 3.19 nM selleckchem.com

hCA: human Carbonic Anhydrase; bCA: bovine Carbonic Anhydrase. IC50 is the half maximal inhibitory concentration.

Selectivity Profiles Across CA Isoforms (e.g., CA-I vs. CA-II)

Dorzolamide hydrochloride is a potent inhibitor of human carbonic anhydrase II (CA-II). hres.cadrugs.comsahpra.org.zafda.gov The enzyme carbonic anhydrase is found in many tissues of the body, including the eye, and exists as a number of isoenzymes. drugs.comsahpra.org.zafda.gov CA-II is the most active of these isoenzymes and is found primarily in red blood cells (RBCs) but also in other tissues. hres.casahpra.org.zafda.gov

Research demonstrates that dorzolamide exhibits a high degree of selectivity for the CA-II isoenzyme compared to the CA-I isoenzyme. It has a significantly higher affinity for carbonic anhydrase II than for carbonic anhydrase I. drugbank.com This selectivity is a critical aspect of its molecular action, as CA-II is the primary isoenzyme involved in the secretion of aqueous humor in the ciliary processes of the eye. hres.cadrugs.comsahpra.org.za The inhibition of this specific isoenzyme leads to a reduction in bicarbonate ion formation, which subsequently decreases sodium and fluid transport, resulting in lower intraocular pressure. hres.cadrugs.comsahpra.org.zafda.gov

Carbonic Anhydrase IsoformRelative Affinity for Dorzolamide
CA-IIHigh
CA-ILow

Role of Sulfonamide Moiety in Carbonic Anhydrase Inhibition

The inhibitory activity of dorzolamide, like other sulfonamide-based inhibitors, is critically dependent on its sulfonamide moiety (-SO₂NH₂). This functional group is responsible for the direct interaction with the carbonic anhydrase enzyme. The mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located at the active site of the enzyme. researchgate.net This zinc ion is essential for the catalytic activity of carbonic anhydrase, which involves the reversible hydration of carbon dioxide. drugs.comsahpra.org.zafda.gov By coordinating with the zinc ion, the sulfonamide moiety of dorzolamide effectively blocks the active site, preventing the enzyme from carrying out its physiological function. researchgate.net

Investigation of Metabolite (N-desethyl) Activity on CA Isoenzymes

Upon systemic absorption, dorzolamide is metabolized to a single N-desethyl metabolite. hres.cadrugs.comsahpra.org.zafda.govhpra.ie This metabolite also possesses inhibitory activity against carbonic anhydrase, although its profile differs from the parent compound. The N-desethyl metabolite inhibits CA-II less potently than dorzolamide. hres.cadrugs.comsahpra.org.zafda.govhpra.ie However, it also demonstrates inhibitory action against the less active CA-I isoenzyme. hres.cadrugs.comsahpra.org.zafda.govhpra.ie

During chronic administration, both dorzolamide and its N-desethyl metabolite accumulate in red blood cells. Dorzolamide binds selectively to CA-II, while the N-desethyl metabolite accumulates and binds primarily to CA-I. hres.cadrugs.comsahpra.org.zafda.govhpra.ie

CompoundPrimary Target IsoenzymeRelative Potency on CA-II
DorzolamideCA-IIHigh
N-desethyl dorzolamide (Metabolite)CA-ILower than parent compound

Computational Chemistry and Molecular Modeling of Rac Cis Dorzolamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict molecular orbitals. nih.gov For a sulfonamide compound like rac-cis Dorzolamide (B1670892) Hydrochloride, these calculations can reveal key insights into its chemical behavior.

The distribution of electron density, calculated through methods such as DFT with the B3LYP functional and a 6−311G+(d,p) basis set, can highlight the electrophilic and nucleophilic sites within the molecule. nih.gov The sulfonamide group (-SO₂NH₂) is of particular interest, as its electronic characteristics are central to the inhibitory action of this class of drugs against carbonic anhydrase. The nitrogen and oxygen atoms of the sulfonamide moiety typically exhibit high electron density, making them key sites for interaction with the zinc ion in the active site of the enzyme. nih.gov

Molecular electrostatic potential (MEP) maps, derived from quantum chemical calculations, provide a visual representation of the charge distribution on the molecule's surface. These maps can predict regions prone to electrostatic interactions, which are crucial for molecular recognition and binding. For rac-cis Dorzolamide Hydrochloride, the MEP would likely show negative potential around the sulfonamide group, indicating its role as a hydrogen bond acceptor and its ability to coordinate with the catalytic zinc ion. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules in different environments. cymitquimica.com These simulations can track the movements of atoms over time, providing a detailed picture of a molecule's conformational flexibility and its interactions with solvent molecules.

A study focusing on dorzolamide hydrochloride in aqueous solutions has shed light on its behavior in a biological-like environment. researchgate.net These simulations are crucial for understanding how the molecule behaves before it reaches its target protein.

Solute-Solvent Interactions in Aqueous Systems

In an aqueous environment, water molecules form a hydration shell around the solute. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. academie-sciences.fr For dorzolamide hydrochloride, strong hydrogen bonds are observed between the drug and surrounding water molecules. researchgate.net These interactions are critical for the solubility and transport of the drug in a biological system. The simulations indicate that the presence of the solute influences the structure of the surrounding water molecules. researchgate.net

Analysis of Inter- and Intramolecular Interactions (Hydrogen Bonds, Dipole-Dipole)

MD simulations allow for a detailed analysis of the various non-covalent interactions that govern the structure and behavior of this compound. These include both interactions within the molecule (intramolecular) and between the molecule and its environment (intermolecular).

The simulations reveal the presence of various molecular interactions, such as inter- and intramolecular hydrogen bonds, dipole-dipole interactions, and dipole-induced-dipole interactions. researchgate.net The ethylamino group and the sulfonamide group are key players in forming hydrogen bonds, both with water molecules and potentially within the molecule itself, which can influence its preferred conformation.

Table 1: Key Intermolecular Interactions of Dorzolamide Hydrochloride in Aqueous Solution

Interaction TypeParticipating GroupsSignificance
Hydrogen BondingSulfonamide group, Ethylamino group with waterEnhances solubility and influences solution structure. researchgate.net
Dipole-DipolePolar groups of the moleculeContributes to the overall stability of the solute in the polar solvent. researchgate.net
Dipole-Induced-DipoleDrug molecule and waterFurther stabilizes the solute-solvent system. researchgate.net

Ligand-Protein Docking Studies of Carbonic Anhydrase Binding

Molecular docking is a computational technique used to predict how a ligand (in this case, this compound) binds to a protein's active site. nih.gov This is particularly relevant for understanding the inhibitory mechanism of dorzolamide on carbonic anhydrase, a zinc-containing enzyme. nih.govnih.gov

Prediction of Binding Modes and Affinities

Docking studies predict the preferred orientation of the ligand in the binding pocket of the protein, which is crucial for its inhibitory activity. For sulfonamide inhibitors like dorzolamide, the primary interaction involves the deprotonated sulfonamide group coordinating with the Zn²⁺ ion in the active site of carbonic anhydrase. nih.gov The rest of the molecule then forms a network of hydrogen bonds and van der Waals interactions with the surrounding amino acid residues. researchgate.net

Thermodynamic analysis from such studies reveals that hydrogen bonding and van der Waals forces play a significant role in the binding of the drug. researchgate.net The binding affinity, often expressed as a docking score or binding free energy, can be calculated to estimate the potency of the inhibitor. While specific docking studies on the rac-cis isomer are not widely available, studies on dorzolamide provide a general framework for its binding mode.

Table 2: Predicted Interactions of Dorzolamide with Carbonic Anhydrase II Active Site Residues

Interaction TypeDorzolamide MoietyCarbonic Anhydrase II Residue
Metal CoordinationSulfonamide (-SO₂NH⁻)Zn²⁺
Hydrogen BondSulfonamide, Ethylamino groupThr199, Gln92, His94, His96, His119
Hydrophobic InteractionsThienothiopyran ringVal121, Val143, Leu198, Leu204

Note: The listed residues are based on general dorzolamide docking studies and may vary slightly in specific models.

Comparison with Crystallographic Data

The ultimate validation for a docking prediction is its comparison with experimental data, primarily from X-ray crystallography. The crystal structure of human carbonic anhydrase II in complex with dorzolamide has been solved (PDB ID: 4M2U), providing a detailed, three-dimensional view of the binding interactions. researchgate.net

Comparing the computationally predicted binding pose with the crystallographic data allows for the assessment of the accuracy of the docking protocol. For dorzolamide, the crystallographic data confirms that the sulfonamide group coordinates directly with the zinc ion. The tail of the inhibitor is positioned in a way that it forms stabilizing interactions with the protein, which are critical for tight binding. nih.gov The orientation of the thienothiopyran ring and the ethylamino group in the active site, as seen in the crystal structure, serves as a benchmark for evaluating the quality of the docking results. nih.govresearchgate.net This comparison is essential for refining computational models and improving their predictive power for future drug design efforts.

Free Energy Calculations for Solvation and Ligand-Enzyme Binding

Computational methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding interactions of dorzolamide with its target enzyme, carbonic anhydrase (CA). nih.govnih.gov These studies provide critical insights into the thermodynamic forces driving the formation of the ligand-enzyme complex.

Thermodynamic analysis based on fluorescence quenching data has revealed that hydrogen bonding and van der Waals interactions are the primary forces governing the binding of dorzolamide to carbonic anhydrase. nih.gov Molecular docking studies further illuminate the specific binding mode of dorzolamide within the active site of CA II. nih.gov The sulfonamide group of dorzolamide is crucial for its inhibitory activity, and its tail moiety plays a significant role in forming stabilizing interactions that contribute to tight binding. nih.gov

Comparative studies on the interaction of dorzolamide with human carbonic anhydrase II (hCA II) and bovine carbonic anhydrase II (bCA II) have shown that dorzolamide binds more strongly to the active site of hCA II. nih.gov This stronger binding correlates with a greater reduction in the catalytic activity of hCA II upon ligation. nih.gov The binding of dorzolamide also induces conformational changes in the enzyme, affecting its secondary and tertiary structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.gov This approach has been applied to understand the inhibitory activity of a series of sulfonamides, including dorzolamide, against various isoforms of human carbonic anhydrase (CA). nih.gov

A QSAR study on the inhibition of the transmembrane isozyme CA XIV by a series of sulfonamides, including dorzolamide, demonstrated a good correlation between the observed and calculated inhibition values. nih.gov The statistical parameters from this study, such as the correlation coefficient (r²) of 0.9259, indicate a robust and predictive QSAR model. nih.gov

The QSAR models developed have provided valuable insights into the structural features that influence the inhibitory potency of sulfonamides against CA. nih.gov For instance, the models have shown that the inhibitory activity of CA is generally decreased for unsubstituted aromatic or heteroaromatic sulfonamides. nih.gov Conversely, the presence of alkyl groups on the scaffold, which increases the internal topological diversity, and the presence of condensed aromatic rings in the structure are favorable for higher inhibitory activity. nih.gov

The development of dorzolamide itself was significantly aided by structure-based drug design tools, a testament to the power of computational methods in drug discovery. researchgate.netbeilstein-journals.org These computational approaches, including QSAR, have become indispensable in identifying and optimizing lead compounds, ultimately accelerating the development of new therapeutic agents. nih.gov

Table 1: Key Statistical Parameters from a QSAR Study on Carbonic Anhydrase XIV Inhibition

ParameterValueDescription
s0.2416Standard deviation of the regression
0.9259Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s)
F75.0196F-statistic, indicating the overall significance of the regression model

Data sourced from a QSAR study on the inhibition of human carbonic anhydrase isozyme XIV. nih.gov

Solid State Chemistry and Polymorphism of Dorzolamide Hydrochloride

Identification and Characterization of Polymorphic Forms (e.g., Anhydrous, Monohydrate)

Dorzolamide (B1670892) hydrochloride has been shown to exist in at least two distinct polymorphic forms, which are referred to as Form A and Form B. google.com These forms can be distinguished by their physical properties, which arise from different arrangements of the molecules in the crystal lattice.

Form A is an anhydrous form, meaning it is substantially free of water. google.comgoogle.com In contrast, Form B is a monohydrate, containing one molecule of water per molecule of dorzolamide hydrochloride. google.comgoogle.com The presence of this water molecule is a key differentiating feature and can be confirmed by techniques such as Karl Fischer titration, which shows a water content of approximately 4.5% (w/w) for Form B. google.com

The two polymorphic forms exhibit a monotropic relationship, where Form B is the less stable form and can convert to the more stable Form A. google.com This transformation can occur under various conditions and is an important consideration in the development of stable pharmaceutical formulations. The distinct nature of these polymorphs has been established through various analytical techniques, including infrared (IR) spectroscopy, differential scanning calorimetry (DSC), and X-ray diffraction (XRD). google.com

Crystallization Processes and Polymorph Control

The formation of a specific polymorphic form of dorzolamide hydrochloride is highly dependent on the crystallization conditions. google.com By carefully controlling these conditions, it is possible to selectively produce either Form A or Form B.

The choice of solvent system plays a crucial role in determining which polymorphic form crystallizes. Generally, both Form A and Form B can be obtained by crystallizing the dorzolamde base from an organic solvent with the addition of a hydrogen chloride solution. google.comgoogle.com

For instance, Form A can be produced through recrystallization from various organic solvents such as methanol (B129727), isopropanol (B130326), n-propanol, or ethyl acetate (B1210297) saturated with water. google.com It can also be obtained by reacting hydrogen chloride with a solution of dorzolamide base in ethyl acetate. google.com

A key parameter governing the formation of either the anhydrous (Form A) or monohydrate (Form B) polymorph is the concentration of water in the crystallization medium. google.comgoogle.com Counterintuitively, the anhydrous Form A is obtained under crystallization conditions with an excess of water in the medium. google.comgoogle.com Conversely, the monohydrate Form B is formed when the crystallization occurs in an environment with low concentrations of water. google.comgoogle.com

This surprising relationship highlights the complexity of the crystallization process and the critical need to precisely control water content to achieve the desired polymorphic form. For example, reacting hydrogen chloride with a solution of dorzolamide base in ethyl acetate and water, where the final water content is different from 1% (p/p), can yield Form A. google.com

Spectroscopic Characterization of Polymorphs

Spectroscopic techniques are invaluable for identifying and differentiating the polymorphic forms of dorzolamide hydrochloride.

Infrared (IR) spectroscopy is a powerful tool for distinguishing between Form A and Form B of dorzolamide hydrochloride, as they exhibit different IR spectra. google.com The IR spectrum of Form A, when analyzed as a potassium bromide tablet, shows characteristic absorption bands that can be used for its identification. google.com Although specific peak values from the provided search results are limited, the difference in the spectra is a definitive indicator of the distinct crystal structures. For example, some studies on dorzolamide hydrochloride have noted stretching, bending, and rocking vibrations of functional groups, with specific shoulders appearing at 1702 and 1491 cm⁻¹, which are attributed to the -NH group. jchps.comresearchgate.net

Table 1: General IR Interpretation for Dorzolamide HCl

Vibration Type Functional Group
Stretching -NH
Bending -NH

This table represents general findings and is not specific to a single polymorph.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material, such as melting and crystallization. This technique can effectively differentiate between the polymorphic forms of dorzolamide hydrochloride due to their different thermal behaviors. google.comperkinelmer.com.ar

DSC analysis of dorzolamide has shown an endothermic peak at approximately 276.9°C. jchps.com The distinct thermal profiles of Form A and Form B, including any exothermic or endothermic events, allow for their unambiguous identification. google.com The ability of DSC to detect subtle thermal events makes it a critical tool for studying polymorphism. perkinelmer.com.ar

Table 2: DSC Data for Dorzolamide HCl

Substance Thermal Event Peak Temperature (°C)

This data is from a general study and may not represent a specific polymorph.

X-ray Diffraction (DRX) Analysis for Polymorph Discrimination

X-ray Diffraction (XRD), particularly powder X-ray diffraction (PXRD), is a cornerstone technique for the identification and characterization of different polymorphic forms of dorzolamide hydrochloride. google.comquickcompany.ingoogle.com Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a distinct internal lattice structure. quickcompany.in These structural differences result in unique PXRD patterns, which serve as fingerprints for each polymorph.

Depending on the conditions of crystallization, dorzolamide hydrochloride can yield various polymorphic forms, which have been designated as Form A, Form B, Form I, Form II, Form III, and Form IV. google.comquickcompany.ingoogle.com The analysis of the X-ray diffractograms is crucial for distinguishing between these forms. For instance, the anhydrous Form A and the monohydrated Form B exhibit different patterns in their X-ray diffractograms, allowing for their unequivocal identification. google.comgoogle.com

The table below summarizes the different polymorphic forms of dorzolamide hydrochloride and the role of X-ray diffraction in their characterization.

Polymorphic FormCharacterization MethodKey Findings from X-ray DiffractionReference
Form A (anhydrous) IR, DSC, DRXDistinct X-ray diffractogram from Form B. google.comgoogle.com
Form B (monohydrate) IR, DSC, DRXCharacterized by a unique X-ray diffractogram confirming its monohydrate nature. google.comgoogle.com
Form I, II, III X-ray powder diffractionEach form possesses a characteristic X-ray powder diffraction pattern. quickcompany.in
Form IV (acetamide solvate) PXRD, FT-IR, DSC, TGACharacterized by specific peaks in its X-ray powder diffraction pattern at approximately 8.5°, 11.4°, 15.9°, and 18.7° ±0.2° 2θ. google.comgoogle.com
Amorphous Form X-ray powder diffractionThe diffraction pattern is free of peaks characteristic of any crystalline form. google.comgoogle.com

Hydrate (B1144303) and Solvate Formation Studies

The formation of hydrates and solvates, where water or solvent molecules are incorporated into the crystal lattice of the drug substance, is a critical aspect of the solid-state chemistry of dorzolamide hydrochloride. These forms are often referred to as pseudopolymorphs.

Studies have shown that the concentration of water in the crystallization medium is a determining factor in the formation of different polymorphic forms of dorzolamide hydrochloride. google.comgoogle.com Surprisingly, the anhydrous form (Form A) is obtained under crystallization conditions with an excess of water, while the monohydrate form (Form B) is produced when there are low concentrations of water in the medium. google.comgoogle.com

In addition to hydrates, solvates of dorzolamide hydrochloride have also been identified. A notable example is Form IV, which is a crystalline N,N-dimethylacetamide solvate. google.comgoogle.com This form contains approximately a 1:1 molar ratio of dorzolamide hydrochloride to N,N-dimethylacetamide. google.com The characterization of such solvates is essential as their stability and dissolution properties may differ significantly from the unsolvated forms.

The table below details the known hydrate and solvate forms of dorzolamide hydrochloride.

FormTypeKey CharacteristicsAnalytical TechniquesReference
Form B MonohydrateContains one molecule of water of crystallization.IR, DSC, DRX google.comgoogle.com
Form IV N,N-dimethylacetamide solvateContains a 1:1 ratio of dorzolamide hydrochloride to N,N-dimethylacetamide.PXRD, FT-IR, DSC, TGA google.comgoogle.com

The investigation into hydrate and solvate formation is crucial for controlling the final physical form of the drug substance, which has direct implications for its stability and performance.

Analytical Methodologies for Characterization and Quantification of Rac Cis Dorzolamide Hydrochloride

Chromatographic Techniques for Enantioseparation

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the enantioseparation of chiral compounds like Dorzolamide (B1670892). The ability to resolve enantiomers is paramount, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The direct separation of enantiomers of Dorzolamide Hydrochloride is effectively achieved using HPLC coupled with Chiral Stationary Phases (CSPs). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad enantioselectivity and durability, proving effective under both normal-phase and reversed-phase conditions. researchgate.net

For the specific separation of Dorzolamide's enantiomers, (4S,6S) and (4R,6R), a chiral-alpha(1)-acid glycoprotein (B1211001) column has been successfully utilized. nih.gov Another effective approach involves the use of a cellulose phenylcarbamate coated chiral stationary phase. researchgate.net Pre-column derivatization with a chiral reagent like (S)-phenethylisocyanate to form diastereomeric derivatives, which can then be separated on a standard silica (B1680970) column under normal phase conditions, is another viable, albeit indirect, method. researchgate.net

A summary of HPLC columns used for Dorzolamide analysis is presented below:

Stationary PhaseColumn TypeDimensionsApplicationReference
Chiral-alpha(1)-acid glycoproteinChiral150 x 4.0 mm, 5 µmDirect enantioseparation of (4S,6S) and (4R,6R) enantiomers nih.gov
Cellulose phenylcarbamateChiral-Separation of (4S,6S) and its (4R,6R) enantiomer researchgate.net
Hypersil BDS, C-18Reversed-phase150 x 4.6 mm, 5 µmQuantitative estimation researchgate.net
Spherisorb ODS2 C18Reversed-phase250mm × 4.6mm; 5µSimultaneous quantification with other drugs rjptonline.org
Polymeric C18 on high-purity silicaReversed-phase150 × 4.6 mm, 5 µm particle sizeSimultaneous determination with other drugs mdpi.com
Inertsil ODS 3VReversed-phase250 x 4.0 mm, 5 µm particle sizeSimultaneous analysis with Timolol Maleate jddtonline.info
Nucleosil 100-7-CReversed-phase25 cm length, 4.0 mm i.d.Determination in ophthalmic solutions actapharmsci.com

Optimization of Mobile Phase Composition (e.g., organic modifiers, additives)

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired retention and enantioselectivity. This involves adjusting the ratio of organic modifiers, the pH, and the concentration of additives. nih.gov

For the enantioseparation of Dorzolamide on a chiral-alpha(1)-acid glycoprotein column, an ammonium (B1175870) acetate (B1210297) buffer with a pH of 7.0 was found to be effective. nih.gov In another method using a coated cellulose phenylcarbamate CSP, the mobile phase consisted of n-hexane and 2-propanol in a 50:50 (v/v) ratio, containing 0.1% diethylamine. researchgate.net

For reversed-phase HPLC methods not focused on enantioseparation, various mobile phase compositions have been optimized. One such method utilizes a mixture of methanol (B129727) and a buffer adjusted to pH 3 with glacial acetic acid in a 55:45 (v/v) ratio. researchgate.net Another employs a mobile phase of methanol, acetonitrile (B52724), and phosphate (B84403) buffer (pH 5.2) in a 55:45:05 (v/v/v) ratio. rjptonline.org A greener alternative uses isopropanol (B130326) and an aqueous sodium acetate buffer (0.1 M, pH 4.25) in a 10:90 (v/v) ratio. mdpi.com

The table below summarizes various optimized mobile phase compositions:

Mobile Phase CompositionpHApplicationReference
Ammonium acetate buffer7.0Enantioseparation on chiral-alpha(1)-acid glycoprotein column nih.gov
n-hexane: 2-propanol (50:50 v/v) with 0.1% diethylamine-Enantioseparation on coated cellulose phenylcarbamate CSP researchgate.net
Methanol: buffer (55:45 v/v)3.0 (adjusted with glacial acetic acid)Quantitative estimation researchgate.net
Methanol: acetonitrile: phosphate buffer (55:45:05 v/v/v)5.2Simultaneous quantification with other drugs rjptonline.org
Isopropanol: aqueous sodium acetate buffer (10:90 v/v)4.25 (0.1 M)"Green" simultaneous determination with other drugs mdpi.com
(0.02M) 1-Octane Sulphonic acid buffer: Acetonitrile (64:36 V/V)3.5Simultaneous analysis with Timolol Maleate jddtonline.info
0.017M orthophosphoric acid: methanol: acetonitrile (85:10:5, v/v/v)4.0Determination in ophthalmic solutions actapharmsci.com

Influence of Temperature and Flow Rate on Enantioselectivity

Temperature and flow rate are instrumental parameters in HPLC that can significantly influence the efficiency and resolution of enantiomeric separations. nih.gov The optimization of these parameters is crucial for achieving baseline separation and symmetric peak shapes.

In a study utilizing a chiral-alpha(1)-acid glycoprotein column for the separation of Dorzolamide enantiomers, the influence of both temperature and flow rate on retention and enantioselectivity was evaluated. nih.gov For a reversed-phase HPLC method, a flow rate of 1.0 ml/min at room temperature was found to be optimal. researchgate.net Another method established a flow rate of 1.0 mL/min for the simultaneous analysis of Dorzolamide and other compounds. rjptonline.org A "green" HPLC method also maintained a flow rate of 1 mL/min. mdpi.com A flow rate of 1.5 mL/min at ambient temperature was used for the determination of dorzolamide in ophthalmic solutions. actapharmsci.com The selection of the optimal flow rate is often a balance between achieving good separation and minimizing the analysis time.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of rac-cis Dorzolamide Hydrochloride. These methods provide detailed information about the molecular structure and are used to identify and quantify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for diastereoisomeric ratio monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. ¹H NMR, in particular, is highly effective for monitoring the diastereoisomeric ratio. rsc.orgresearchgate.net By integrating the signals corresponding to each diastereomer, a quantitative measure of their relative abundance can be obtained. researchgate.net

For complex molecules where signals may overlap, advanced NMR techniques like 'pure shift' NMR can be employed. manchester.ac.uknih.govrsc.org This method simplifies complex spectra by collapsing multiplets into singlets, thereby enhancing spectral resolution and allowing for more accurate determination of diastereomeric ratios, even in crowded spectral regions. manchester.ac.uknih.govrsc.org

Mass Spectrometry (MS) for Identity and Impurity Profiling

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to identify its structure by analyzing its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a potent tool for impurity profiling. nih.govbiomedres.us

LC-MS/MS can generate characteristic "fingerprints" for impurities, which include the precursor ion mass and several product ion masses. nih.gov This technique is so precise that it can distinguish between positional isomers. nih.gov Impurity profiling by MS is crucial for ensuring the safety and quality of pharmaceutical substances by identifying and characterizing impurities, even at trace levels. biomedres.us The process involves a systematic approach to identify, characterize, and quantify impurities that may arise from the synthesis process or degradation. biomedres.us

Optical Rotation/Circular Dichroism for Enantiomeric Purity

Electronic circular dichroism is a powerful tool for the rapid discrimination between enantiomers and diastereomers. nih.gov This technique measures the differential absorption of left and right circularly polarized light, which is inherent to chiral molecules. For a given pair of enantiomers, the ECD spectra are typically mirror images of each other. nih.gov The amplitude of the Cotton effect in the ECD spectrum is directly proportional to the enantiomeric purity of the sample. nih.gov By plotting the differential extinction coefficient (Δε) at a specific wavelength against known enantiomeric compositions, a linear standard curve can be generated, allowing for the determination of enantiomeric purity in unknown samples. nih.gov This method is highly sensitive, requiring only millimolar or lower concentrations, which is advantageous when sample quantities are limited. nih.gov

Thermophysical Techniques for Solution Behavior Studies

The study of the thermophysical properties of this compound in solution provides valuable insights into its behavior and interactions with solvents. These properties are fundamental for understanding its formulation characteristics and for the development of analytical methods.

Density Measurements and Partial Molar Volumes

While direct studies on the density and partial molar volumes of this compound solutions were not found in the search results, these are important parameters in characterizing the solute-solvent interactions. Density measurements of solutions at various concentrations would allow for the calculation of apparent molar volumes, which can be extrapolated to infinite dilution to determine the partial molar volume. This value provides information about the volume occupied by the solute in the solution and can indicate the extent of solvent organization around the solute molecule.

Speed of Sound and Refractive Index Determinations

Similarly, specific data on the speed of sound and refractive index for solutions of this compound are not detailed in the provided search results. However, these are standard techniques used to probe the physicochemical properties of solutions. Measurements of the speed of sound can be used to calculate the isentropic compressibility of the solution, offering insights into the structural interactions between the solute and solvent molecules. The refractive index, another key physical constant, is dependent on the concentration of the solute and can be used for quantitative analysis and to understand the polarizability of the molecule.

Validation of Analytical Methods

The validation of analytical methods is crucial to ensure their reliability for the intended purpose, such as the quantification of this compound and its enantiomers. The validation process encompasses several key parameters as outlined by international guidelines.

Linearity, Accuracy, Precision, and Robustness

Analytical methods developed for the quantification of dorzolamide hydrochloride and its enantiomers have been validated for linearity, accuracy, precision, and robustness. nih.govresearchgate.netderpharmachemica.comnih.gov

Linearity: A direct high-performance liquid chromatography (HPLC) method for the chiral separation of dorzolamide hydrochloride (4S,6S) and its enantiomer (4R,6R) demonstrated linearity over specific concentration ranges. nih.gov The calibration curve for dorzolamide (4S,6S) was linear in the range of 0.5-10 µg/mL, while for its enantiomer (4R,6R), the range was 0.2-5 µg/mL. nih.gov Another study reported a linearity range of 30–70 µg/ml for dorzolamide hydrochloride. researchgate.net A UV spectroscopy method also showed a strong correlation (R²=0.9995) in a concentration range of 2 µ g/ml-10 µg/ml. derpharmachemica.com

Accuracy: The accuracy of an analytical method is its ability to provide results that are close to the true value. For a UV spectroscopy method, accuracy was reported to be between 98% and 100%. derpharmachemica.com Another study determined the accuracy of their proposed method through recovery studies and found it to be 99.4%. researchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements. A validated HPLC method for dorzolamide enantiomers showed a relative standard deviation (RSD) of less than 2% for repeatability (n=6). nih.gov An even lower RSD of less than 0.5% was reported in another study for repeatability (n=6). researchgate.net Intra-day and inter-day precision tests for a UV spectroscopy method exhibited %RSD values below 2%. derpharmachemica.com

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. A developed UV spectroscopy method for dorzolamide analysis was found to be robust, with %RSD values within acceptable ranges when parameters were varied. derpharmachemica.com

Limits of Detection (LOD) and Quantification (LOQ) for Enantiomers

The limits of detection (LOD) and quantification (LOQ) are critical parameters for determining the sensitivity of an analytical method for the enantiomers of dorzolamide.

A direct HPLC method established the following LOD and LOQ values:

For dorzolamide (4S,6S): LOD of 0.2 µg/mL and LOQ of 0.5 µg/mL. nih.gov

For its enantiomer (4R,6R): LOD of 0.05 µg/mL and LOQ of 0.2 µg/mL. nih.gov

Another study reported slightly different values for the enantiomer (4R,6R), with an LOD of 0.1 µg/mL and an LOQ of 0.2 µg/mL. researchgate.net A separate UV spectroscopy method for dorzolamide (not specified as a racemic mixture) determined the LOD and LOQ to be 0.37 µg/ml and 1.12 µg/ml, respectively. derpharmachemica.com

Table of Validation Parameters for Dorzolamide Enantiomer Analysis

Parameter Dorzolamide (4S,6S) Enantiomer (4R,6R) Source
Linearity Range (µg/mL) 0.5-10 0.2-5 nih.gov
LOD (µg/mL) 0.2 0.05 nih.gov

| LOQ (µg/mL) | 0.5 | 0.2 | nih.gov |

Impurity Profiling and Quantification Strategies for this compound

The comprehensive analysis of rac-cis-Dorzolamide Hydrochloride, a significant impurity of Dorzolamide, is critical for ensuring the quality and safety of the final pharmaceutical product. This compound is recognized as Dorzolamide EP Impurity B and Dorzolamide Related Compound B USP. oup.comsigmaaldrich.comsigmaaldrich.com Its stereochemical relationship to the active pharmaceutical ingredient (API) necessitates precise and robust analytical methods for its detection, characterization, and quantification.

Impurity profiling strategies for rac-cis-Dorzolamide Hydrochloride are intrinsically linked to the analytical methods developed for Dorzolamide Hydrochloride itself. These methods are designed to separate the API from all its related substances, including process-related impurities and degradation products. The primary analytical techniques employed for this purpose are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), which offer high resolution and sensitivity. nih.govnih.gov

Chromatographic Methods for Separation and Quantification

A variety of reversed-phase HPLC and UPLC methods have been developed and validated to separate rac-cis-Dorzolamide Hydrochloride from Dorzolamide and other impurities. These methods are crucial for accurate quantification and are often designed to be stability-indicating, meaning they can resolve the API and its impurities from any degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light exposure. nih.govresearchgate.net

One validated stability-indicating UPLC method effectively separates Dorzolamide Hydrochloride from five of its impurities. nih.gov This method utilizes a gradient elution on a C18 column, which allows for the successful resolution of all compounds within a 30-minute run time. oup.comnih.govresearchgate.net The details of the chromatographic conditions are pivotal for achieving the desired separation and are summarized in the table below.

Table 1: UPLC Method for the Separation of Dorzolamide and its Impurities

Parameter Conditions
Column Waters UPLC BEH C18, 100 × 2.1mm, 1.7 µm
Mobile Phase A 0.04M Phosphate buffer, pH 2.6
Mobile Phase B Milli-Q water, methanol, and acetonitrile (200:300:600, v/v/v)
Gradient Program Time (min)/%B: 0/5, 8/8, 10/15, 16/45, 20/55, 24/80, 25/5, 30/5
Flow Rate Not explicitly stated, but a similar UPLC method used 0.4 mL/min researchgate.net
Detection 254 nm for Dorzolamide and its impurities
Column Temperature Not explicitly stated
Run Time 30 minutes

This table is based on data from a study on a stability-indicating UPLC method for Dorzolamide and its impurities. oup.comnih.gov

Similarly, various RP-HPLC methods have been established for the routine quality control analysis of Dorzolamide. nih.govijiset.com One such method employs an isocratic elution with a C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile. nih.gov The European Pharmacopoeia monograph for Dorzolamide Hydrochloride also outlines a specific HPLC method for the separation of its related substances, including Impurity B. windows.net

Table 2: RP-HPLC Method for the Quantification of Dorzolamide

Parameter Conditions
Column Zorbax SB C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase Phosphate buffer (pH 2.5) and acetonitrile (90:10 v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temperature 30°C
Injection Volume 20 µL

This table is based on data from a validated RP-HPLC method for the determination of Dorzolamide. nih.gov

Validation of Analytical Methods

The analytical methods used for the quantification of rac-cis-Dorzolamide Hydrochloride as an impurity are validated according to the International Conference on Harmonisation (ICH) guidelines. nih.govnih.gov This validation ensures that the method is specific, linear, accurate, precise, and robust.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradants, is demonstrated. The peak purity of rac-cis-Dorzolamide Hydrochloride is often confirmed using a photodiode array (PDA) detector. nih.gov

Linearity: A linear relationship is established between the concentration of the impurity and the analytical response over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Dorzolamide impurities are determined to ensure that even trace amounts can be reliably detected and quantified. For a validated HPLC method for Dorzolamide, the LOD and LOQ were found to be 0.0405 µg/mL and 0.1226 µg/mL, respectively. nih.gov Another HPLC method reported an LOD of 0.393 µg/mL and an LOQ of 1.193 µg/mL. ijiset.com

Accuracy and Precision: The accuracy of the method is determined by recovery studies, while precision is assessed by analyzing multiple preparations of a homogenous sample.

Reference Standards

The accurate quantification of rac-cis-Dorzolamide Hydrochloride relies on the availability of well-characterized reference standards. sigmaaldrich.comclearsynth.com These standards, which are traceable to pharmacopeial standards (USP), are used to prepare standard solutions for assay and impurity analysis. sigmaaldrich.com

Chemical Derivatization and Analog Development Research Based on Dorzolamide Scaffold

Design and Synthesis of Novel Dorzolamide (B1670892) Derivatives with Modified Chemical Structures

The synthesis of dorzolamide and its analogs is a complex process that has been subject to various optimization strategies to improve yield and purity. The core of this synthesis often involves the creation of key intermediates, such as (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. jopcr.com Research has focused on optimizing the manufacturing process of this intermediate, significantly enhancing the yield from 40% to 60% through route optimization, particularly in the cyclization and esterification steps. jopcr.com

The synthesis of dorzolamide was first accomplished at Merck's laboratories. unibo.it Subsequent synthetic strategies have aimed at improving the preparation of the key intermediate, trans-(4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. unibo.itacs.org One notable method involves a highly stereoselective solvolysis of the corresponding acetate (B1210297) ester in an acetone (B3395972)/phosphate (B84403) buffer system, which allows for the production of the diastereomerically pure intermediate regardless of the starting cis/trans ratio. acs.org

Alternative synthetic routes have also been explored, starting from different materials. For instance, one method begins with 2-halogenated thiophene (B33073). google.com Another approach uses thiophene as the initial raw material, which, through a series of reactions including the generation of a 2-mercapto-thiophene salt and reaction with a chiral compound, yields a key intermediate. google.com

A general synthetic strategy for creating novel carbohydrate-based sulfonamide derivatives from a dorzolamide-related scaffold involves several key steps. tandfonline.com This process starts with a monosaccharide, which is acetylated. The resulting compound is then converted to a terminal glycosyl bromide. This bromide reacts with sodium azide (B81097) to form an intermediate, which is then hydrogenated to create an amine intermediate, setting the stage for further modifications. tandfonline.com

Table 1: Selected Synthetic Strategies for Dorzolamide Intermediates

Starting Material Key Intermediate Synthetic Approach Reference(s)
Methyl (R)-3-hydroxybutyrate (S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one Reaction with p-toluenesulfonyl chloride, formation of a lithiated thiophene intermediate, esterification, hydrolysis, and cyclization. jopcr.com jopcr.com
Diastereoisomeric mixtures of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide Stereoselective solvolysis in an acetone/phosphate buffer mixture. acs.org acs.org
2-Halogenated thiophene Racemic 3-(thien-2-ylthio)butyric acid Synthesis of the racemic acid followed by chiral resolution and subsequent ring-closing reactions. google.com google.com

Structure-Activity Relationship (SAR) Studies of Modified Compounds at the Chemical Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. drugdesign.org For carbonic anhydrase inhibitors like dorzolamide, SAR analyses focus on how modifications to the molecular structure affect its binding affinity to the enzyme's active site.

The potency of dorzolamide as a carbonic anhydrase inhibitor is largely attributed to the specific geometry of its structure. drugdesign.org The sulfonamide group is crucial as it interacts directly with the zinc atom in the active site of the carbonic anhydrase enzyme. drugdesign.org The dihedral angle between this sulfonamide group and the thiophene ring is approximately 140°, which is considered optimal for binding. drugdesign.org

Comparative structural studies between dorzolamide and another topical CA inhibitor, brinzolamide (B135381), provide significant insight into the SAR of this class of compounds. While both are potent inhibitors, brinzolamide has been shown to be a more potent inhibitor across several catalytically active CA isoforms. researchgate.netnih.gov This difference is largely attributed to the "tail" moiety of the inhibitors. researchgate.netnih.gov The flexible methoxypropyl tail of brinzolamide can form more favorable interactions with residues in the active site of carbonic anhydrase II compared to the ethylamino group of dorzolamide. researchgate.net These studies underscore that the tail end of the sulfonamide inhibitor is critical in forming stabilizing interactions that dictate tight binding and isoform specificity. researchgate.netnih.gov

Further SAR studies have explored various modifications to the core scaffold. For example, the development of a new thienothiopyran analog involved removing two methyl substituents from the isobutyl side chain to preserve the molecule's physicochemical properties, which resulted in a slight improvement in potency. drugdesign.org Research into other sulfonamide derivatives has shown that incorporating guanidine (B92328) moieties into a benzenesulfonamide (B165840) scaffold can improve selectivity for certain CA isoforms, such as hCA VII, over the more common hCA I and hCA II. nih.gov

Table 2: Key Structure-Activity Relationship (SAR) Findings for Dorzolamide and Analogs

Structural Feature Observation Implication for Chemical Activity Reference(s)
Sulfonamide Group Interacts with the zinc ion in the CA active site. drugdesign.org Essential for inhibitory activity. drugdesign.org
Dihedral Angle (N-S-C-S) Optimal angle is approximately 140°. drugdesign.org Proper orientation enhances binding and potency. drugdesign.org
"Tail" Moiety (e.g., ethylamino group) Influences stabilizing interactions with active site residues. researchgate.netnih.gov Critical for determining binding affinity and isoform specificity. researchgate.netnih.gov researchgate.netnih.gov

Prodrug Strategies for Enhanced Chemical Stability or Delivery Properties (excluding pharmacological outcomes)

Prodrug strategies involve the chemical modification of a drug molecule to overcome pharmaceutical challenges, such as poor solubility or chemical instability. rsc.orgeurekaselect.com These strategies are designed to create a derivative that can be converted back to the active parent drug under specific physiological conditions. rsc.org

One significant challenge with dorzolamide is its limited aqueous solubility at physiological pH. researchgate.net This necessitates formulating it at an acidic pH (around 5.5-5.65), which can be a chemical drawback. tandfonline.comresearchgate.net To address this, researchers have explored formulations using cyclodextrins. A formulation with randomly methylated beta-cyclodextrin (B164692) (RM-β-CD) allows for the preparation of a low-viscosity solution at a more neutral pH of 7.45. researchgate.net Cyclodextrins are capable of forming inclusion complexes with poorly soluble drugs, thereby enhancing their solubility and stability in aqueous solutions. researchgate.net

Another general prodrug approach applicable to molecules with hydroxyl or amine functionalities involves creating ester or carbamate (B1207046) derivatives. Phosphate ester prodrugs, for example, are designed for poorly water-soluble drugs containing hydroxyl groups. nih.gov The addition of a dianionic phosphate group significantly increases the aqueous solubility of the parent compound and can exhibit excellent chemical stability, making it possible to develop topical formulations. nih.gov Similarly, N-(acyloxy)alkyl carbamate derivatives can be prepared from secondary amines. These derivatives can show high aqueous stability while being designed to hydrolyze back to the parent amine. nih.gov Such chemical modifications represent viable strategies for improving the delivery properties of dorzolamide-like scaffolds. nih.govescholarship.org

Exploration of Dorzolamide Scaffold for Inhibition of Other Carbonic Anhydrase Targets (e.g., bacterial CAs)

The dorzolamide scaffold has been investigated for its inhibitory activity against carbonic anhydrases from sources other than humans, particularly from pathogenic bacteria. Bacterial CAs are emerging as novel targets for the development of new anti-infective agents, as they are crucial for the microbes' physiological processes. unibo.itnih.gov

Dorzolamide has demonstrated significant inhibitory activity against CAs from various bacteria. It was reported to be an inhibitor of the β-carbonic anhydrase found in Helicobacter pylori. nih.gov Furthermore, dorzolamide has shown potent in vitro activity against clinical isolates of vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL. nih.gov In these studies, dorzolamide exhibited a bacteriostatic effect against VRE. nih.gov

The exploration of sulfonamide CA inhibitors has extended to other bacteria as well. Acetazolamide, methazolamide, and dorzolamide are among the sulfonamides shown to have submicromolar inhibition against Mycobacterium tuberculosis. nih.gov The rationale for this line of research is that genes encoding for CAs have been identified in the genomes of bacteria like E. faecalis, making these enzymes potential targets for novel antibiotics. nih.gov This research opens up the possibility of repurposing or modifying the dorzolamide scaffold to create a new class of antimicrobial agents. unibo.itnih.gov

Table 3: Inhibitory Activity of Dorzolamide Against Selected Bacterial Carbonic Anhydrases/Bacteria

Bacterial Target Type of CA (if specified) Observed Activity Reference(s)
Vancomycin-Resistant Enterococci (VRE) Not specified Potent in vitro activity with MIC values from 1-8 µg/mL; bacteriostatic effect. nih.gov nih.gov
Helicobacter pylori β-carbonic anhydrase Reported as an inhibitor. nih.gov nih.gov

Table of Mentioned Compounds

Compound Name
rac-cis Dorzolamide Hydrochloride
Dorzolamide
Brinzolamide
(S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one
trans-(4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide
cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate
Methyl (R)-3-hydroxybutyrate
p-toluenesulfonyl chloride
2-mercapto-thiophene
3-(thien-2-ylthio)butyric acid
Glycosyl bromide
Sodium azide
Acetazolamide
Methazolamide
Benzenesulfonamide
Guanidine
N-(acyloxy)alkyl carbamate
Phosphate ester

Formulation Science and Advanced Chemical Delivery Systems for Dorzolamide Chemical/materials Focus

Physicochemical Characterization of Delivery Systems

Surface Chemistry and Charge

The surface chemistry and charge of rac-cis dorzolamide (B1670892) hydrochloride are pivotal in its formulation and interaction with biological systems. As a sulfonamide derivative, dorzolamide's ionizable groups, primarily the primary amine and the sulfonamide group, dictate its surface charge characteristics, which are pH-dependent. researchgate.net

Dorzolamide hydrochloride exhibits two pKa values, which means its charge state varies with the surrounding pH. d-nb.info At a physiological pH of approximately 7.4, the primary amine group is protonated, conferring a net positive charge to the molecule. This cationic nature is a key determinant in its interaction with negatively charged biological surfaces, such as the cornea. researchgate.net The optimal stability of dorzolamide in aqueous solutions is observed at a pH between 4 and 6. d-nb.info Commercial formulations of dorzolamide hydrochloride are often buffered to a pH of around 5.6. fda.gov

In the context of drug delivery systems, the surface charge, often measured as zeta potential, is a critical parameter. For instance, nanoparticles loaded with dorzolamide hydrochloride have been shown to possess a positive zeta potential, which is advantageous for ocular delivery due to electrostatic attraction with the negatively charged corneal surface. asiapharmaceutics.inforesearchgate.net Studies have reported positive zeta potential values for dorzolamide-loaded Eudragit RS 100 and RL 100 nanoparticles, ranging from +19 to +42 mV. asiapharmaceutics.inforesearchgate.net Similarly, nanoparticles made from 6-O-carboxymethyl chitosan (B1678972) have also exhibited a positive zeta potential. nih.gov

Controlled Release Mechanisms from Chemical Delivery Systems

To overcome the limitations of conventional ophthalmic solutions, such as rapid precorneal elimination, various advanced chemical delivery systems have been developed to provide controlled release of rac-cis dorzolamide hydrochloride. researchgate.net These systems aim to prolong the drug's residence time at the site of action, thereby enhancing its therapeutic effect and patient compliance. nih.gov

Nanoparticulate Systems: Polymeric nanoparticles are a prominent example of a controlled release system for dorzolamide. asiapharmaceutics.info The release of the drug from these nanoparticles is typically governed by diffusion through the polymer matrix. nih.gov The rate of release can be modulated by factors such as the polymer concentration and the specific type of polymer used. researchgate.net For instance, increasing the polymer concentration in Eudragit-based nanoparticles has been shown to decrease the release rate of dorzolamide. researchgate.net The release mechanism from solid lipid nanoparticles (SLNs) has been described to follow the Korsmeyer-Peppas model, indicating a Fickian diffusion process. nih.gov In one study, dorzolamide-loaded SLNs showed an initial burst release followed by a controlled release over 10 hours. nih.gov

Liposomal Formulations: Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate hydrophilic drugs like dorzolamide hydrochloride in their aqueous core. nih.govtechnologynetworks.com The release from liposomes is controlled by the drug diffusing across the lipid membrane. nih.gov While some studies have shown that the in-vitro release profile of dorzolamide from nanoliposomes can be similar to that of a drug solution, the liposomal formulation can still offer enhanced corneal permeability. nih.gov

Hydrogel Systems: In-situ gelling systems represent another advanced delivery approach. These systems are instilled as a liquid and undergo a phase transition to a gel in the eye, triggered by physiological conditions like temperature or pH. nih.gov The entrapped drug is then released in a sustained manner, primarily through diffusion from the gel matrix. nih.gov Proniosomal gels, for example, have been shown to sustain the release of dorzolamide, with the release kinetics following a Higuchi diffusion mechanism. nih.gov

Interaction of this compound (or its active form) with Excipients and Carriers

The interactions between this compound and the various excipients and carriers used in its formulations are critical for the stability, efficacy, and safety of the final product.

Polymers: In polymeric drug delivery systems, interactions between the drug and the polymer can significantly influence the formulation's properties. For instance, the presence of polymers like Eudragit RS or RL can aid in the dissolution of dorzolamide in solvents like ethanol (B145695) during the nanoparticle preparation process. asiapharmaceutics.info In the case of mucoadhesive nanoparticles made from chitosan and polycaprolactone, an increase in the concentration of these polymers can lead to larger particle sizes and consequently, a slower drug release. nih.gov Polyvinyl alcohol (PVA), when used as a stabilizer, can lead to smaller particle sizes and increased drug release. nih.gov Fourier Transform Infrared Spectroscopy (FTIR) studies have been used to confirm the absence of chemical interactions between dorzolamide and polymers like HPMC and Eudragit in ophthalmic films. researchgate.net

Lipids: In lipid-based formulations like liposomes and proniosomal gels, the interaction with lipids such as cholesterol and surfactants like Span 40 is crucial. nih.gov In proniosomal gel formulations, the amounts of cholesterol and Span 40 have been found to significantly affect the entrapment efficiency and particle size. nih.gov For example, at low concentrations of Span 40, increasing the cholesterol amount can lead to a decrease in entrapment efficiency due to the disruption of the niosomal membrane's linear structure, causing drug leakage. nih.gov

Preservatives: Benzalkonium chloride (BAK) is a commonly used preservative in ophthalmic solutions. fda.gov It is a quaternary ammonium (B1175870) compound that acts as a detergent. nih.gov While effective as a preservative, BAK can also interact with other components of the formulation and with ocular tissues. nih.gov The potential for interaction between the cationic dorzolamide and the cationic BAK should be considered during formulation development. To avoid potential issues associated with preservatives, preservative-free formulations of dorzolamide have also been developed. nih.govlaegemiddelstyrelsen.dk

Other Excipients:

Viscosity-enhancing agents: Hydroxyethyl cellulose (B213188) is used in some dorzolamide formulations to increase viscosity, which can enhance the contact time with the cornea. fda.gov

Tonicity and pH adjusting agents: Mannitol is used as a tonicity agent, and sodium citrate (B86180) dihydrate and sodium hydroxide (B78521) are used to buffer and adjust the pH of the formulation, respectively. fda.govfda.gov

Ion-pairing agents: In some microparticle formulations, dorzolamide has been ion-paired with agents like sodium dodecyl sulfate (B86663) (SDS) and sodium oleate (B1233923) to improve drug loading in PLGA polymers. johnshopkins.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.